molecular formula C10H14N2O2 B3860554 N-(3-nitrobenzyl)-2-propanamine CAS No. 90390-05-9

N-(3-nitrobenzyl)-2-propanamine

Cat. No. B3860554
CAS RN: 90390-05-9
M. Wt: 194.23 g/mol
InChI Key: WKELDPMQVANRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-nitrobenzyl)-2-propanamine” is a compound that likely contains a benzene ring substituted with a nitro group (-NO2) and a benzyl group, which is further connected to a 2-propanamine group. The presence of these functional groups can influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions, where a nitro group is introduced to the benzene ring . The attachment of the 2-propanamine group might be achieved through nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of “N-(3-nitrobenzyl)-2-propanamine” would likely show the benzene ring’s planar structure, the linear shape of the nitro group, and the tetrahedral geometry around the nitrogen in the 2-propanamine group .


Chemical Reactions Analysis

Compounds with nitrobenzene structures can undergo various reactions. The nitro group can be reduced to an amine group, and the benzene ring can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-nitrobenzyl)-2-propanamine” would be influenced by its functional groups. For instance, the presence of the nitro group might increase the compound’s reactivity. The compound’s solubility could be affected by the polar nitro group and the nonpolar benzene ring .

Mechanism of Action

The mechanism of action would depend on the specific context in which “N-(3-nitrobenzyl)-2-propanamine” is used. For instance, if used as a reactant in a chemical reaction, its nitro group could be reduced, or it could participate in a reaction involving the benzene ring .

Safety and Hazards

While specific safety and hazard data for “N-(3-nitrobenzyl)-2-propanamine” is not available, compounds with similar structures can pose risks. For example, nitrobenzene is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could explore the synthesis, properties, and potential applications of “N-(3-nitrobenzyl)-2-propanamine”. This could include investigating more efficient synthesis methods, studying the compound’s reactivity, or exploring its use in the production of pharmaceuticals or other chemicals .

properties

IUPAC Name

N-[(3-nitrophenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(2)11-7-9-4-3-5-10(6-9)12(13)14/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKELDPMQVANRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238133
Record name Benzenemethanamine, N-(1-methylethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90390-05-9
Record name Benzenemethanamine, N-(1-methylethyl)-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-(1-methylethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-nitrobenzyl)-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-(3-nitrobenzyl)-2-propanamine
Reactant of Route 3
Reactant of Route 3
N-(3-nitrobenzyl)-2-propanamine
Reactant of Route 4
N-(3-nitrobenzyl)-2-propanamine
Reactant of Route 5
Reactant of Route 5
N-(3-nitrobenzyl)-2-propanamine
Reactant of Route 6
Reactant of Route 6
N-(3-nitrobenzyl)-2-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.